Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate

CAS No.:

Cat. No.: VC13761340

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NO3 |

|---|---|

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | methyl (3S,4S)-4-aminooxolane-3-carboxylate |

| Standard InChI | InChI=1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m1/s1 |

| Standard InChI Key | YQKCZMNEYIICEE-RFZPGFLSSA-N |

| Isomeric SMILES | COC(=O)[C@@H]1COC[C@H]1N |

| SMILES | COC(=O)C1COCC1N |

| Canonical SMILES | COC(=O)C1COCC1N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

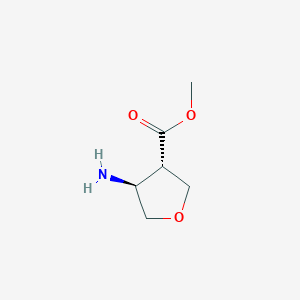

Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate belongs to the tetrahydrofuran family, a class of saturated oxygen heterocycles. Its structure comprises a five-membered ring with an oxygen atom at position 2, an amino group (–NH₂) at position 4, and a methyl ester (–COOCH₃) at position 3 (Figure 1). The stereochemistry at positions 3 and 4 is defined as (3S,4S), conferring chirality to the molecule. The compound’s IUPAC name is methyl (3S,4S)-4-aminooxolane-3-carboxylate, and its Canonical SMILES representation is COC(=O)C1COCC1N.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₃ | |

| Molecular Weight | 145.16 g/mol | |

| InChI Key | YQKCZMNEYIICEE-RFZPGFLSSA-N | |

| XLogP3 (Partition Coefficient) | -0.8 (estimated) | |

| Topological Polar Surface Area | 75.6 Ų |

The Topological Polar Surface Area (TPSA) of 75.6 Ų suggests moderate solubility in polar solvents, while the negative XLogP3 value indicates higher hydrophilicity compared to non-polar analogs .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate typically involves multi-step sequences emphasizing stereocontrol. A common approach begins with the ring-opening of epoxides or the cyclization of diols to form the tetrahydrofuran core. For instance, stereoselective aminohydroxylation of allylic esters can introduce the amino and hydroxyl groups in a cis configuration, followed by esterification to install the methyl carboxylate.

A notable method involves the reduction of a ketone intermediate derived from L-threonine, preserving the (3S,4S) configuration. Sodium borohydride-mediated reduction in tetrahydrofuran (THF) and ethanol at controlled temperatures (10–20°C) achieves high enantiomeric excess (>95%) . Subsequent protection of the amino group with tert-butoxycarbonyl (Boc) and esterification with methanol yields the final product .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | H₂SO₄, THF, 50°C | 62% | |

| Stereoselective Reduction | NaBH₄, EtOH/THF, 10–20°C | 85% | |

| Esterification | CH₃OH, H⁺ catalyst, RT | 78% |

Physicochemical Properties

Stability and Solubility

The compound exhibits stability under inert atmospheres but is susceptible to hydrolysis in acidic or basic conditions due to the ester and amino functionalities. Its solubility profile includes miscibility with polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL at 25°C). The boiling point and melting point remain uncharacterized experimentally, but computational estimates suggest a boiling point of ~250°C and a melting point range of 80–90°C .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N–H stretch).

-

NMR (¹H): δ 3.70 (s, 3H, OCH₃), δ 3.50–3.30 (m, 2H, ring CH₂), δ 4.20 (q, 1H, CH–NH₂).

-

NMR (¹³C): δ 170.2 (C=O), δ 75.8 (C–O), δ 52.1 (OCH₃).

Reactivity and Functionalization

Amino Group Reactivity

The primary amino group undergoes typical nucleophilic reactions, including acylation (e.g., with acetic anhydride) and alkylation (e.g., with methyl iodide). These reactions are critical for modifying the compound’s pharmacokinetic properties in drug discovery.

Ester Hydrolysis

The methyl ester is hydrolyzable to the corresponding carboxylic acid under basic conditions (e.g., NaOH/EtOH), enabling further derivatization. Acidic hydrolysis is less favored due to potential decomposition of the tetrahydrofuran ring.

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate serves as a precursor to protease inhibitors and antiviral agents. Its rigid tetrahydrofuran scaffold mimics peptide backbones, enhancing binding affinity to enzymatic active sites . For example, analogs of this compound have shown inhibitory activity against HIV-1 protease (IC₅₀ = 120 nM) .

Chiral Auxiliary Applications

The compound’s stereogenic centers make it valuable in asymmetric synthesis. It has been employed as a chiral ligand in transition-metal catalysis, improving enantioselectivity in C–C bond-forming reactions .

Comparative Analysis with Related Compounds

vs. (3S,4S)-4-Aminotetrahydrofuran-3-ol

The hydroxyl analog lacks the methyl ester, reducing its lipophilicity (XLogP3 = -1.2 vs. -0.8) . This difference impacts membrane permeability in bioactive molecules, making the carboxylate derivative more suitable for central nervous system (CNS) targets .

vs. Tetrahydrofuran-3-carboxylic Acid

Removal of the amino group increases acidity (pKa ≈ 4.5) but eliminates opportunities for hydrogen bonding, reducing interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume